1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone
Description
Properties
IUPAC Name |
1-[5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-9(13-6-7-18-19(13)10(2)20)21-12-5-3-4-11(8-12)14(15,16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYCTRPRHTZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization at the 5-position through lithiation and electrophilic trapping . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity. Techniques such as continuous flow synthesis and distillation-based separation are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenoxy and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the potency of such compounds against various pathogens.
- Anti-inflammatory Effects : Some studies have shown that compounds similar to 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Agrochemical Applications
The compound's unique structure may also find applications in agriculture:
- Pesticidal Properties : The trifluoromethyl group can confer increased lipophilicity, potentially improving the efficacy of pesticides. Research into similar compounds has shown promise in pest control applications.
- Herbicides : Preliminary studies suggest that pyrazole derivatives can act as herbicides, providing an avenue for further exploration in weed management strategies.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various pyrazole derivatives, including those with trifluoromethyl substituents. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential of compounds like this compound in developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research conducted at a leading pharmacological institute assessed the anti-inflammatory effects of several pyrazole derivatives. The findings suggested that these compounds could inhibit key inflammatory pathways, with implications for treating conditions such as arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
Position 1 Substituents
- 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone: Replaces the ethoxyethyl group with a phenyl and hydroxyl group. This compound crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding interactions due to the hydroxy group .
- 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone: Features a chlorine atom at position 5 and a methyl group at position 1, reducing steric hindrance compared to the target compound .
Position 5 Substituents
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone: Incorporates a thiophene-based substituent, introducing π-π stacking capabilities absent in the target compound .
Physicochemical Properties
Biological Activity
The compound 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone is a pyrazole derivative notable for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 360.33 g/mol. The presence of the trifluoromethyl group enhances its chemical reactivity and biological activity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 360.33 g/mol |
| CAS Number | 324008-80-2 |
Research indicates that compounds containing a pyrazole ring often exhibit significant biological activity through various mechanisms, including:
- Inhibition of Cyclooxygenase (COX) : Several studies have demonstrated that pyrazole derivatives can selectively inhibit COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain pathways. For instance, derivatives similar to this compound have shown promising anti-inflammatory effects in animal models, with selectivity indices indicating a preference for COX-2 inhibition over COX-1 .
Anti-inflammatory Activity
A significant focus of research has been on the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce inflammation markers in various cell lines:
- Case Study : A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in edema, comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Research Findings : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .
Safety and Toxicology
Safety assessments are critical for any pharmaceutical candidate. Preliminary toxicological studies indicate that the compound exhibits low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and phenoxyethyl derivatives. For example, refluxing 3-(trifluoromethyl)phenoxyethyl chloride with 5-substituted pyrazole intermediates in anhydrous ethanol using piperidine as a catalyst (similar to methods described for pyrazoline derivatives in and ). Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalyst loading (0.5–2 mol%) to enhance yield (70–85%) and purity (>95%).
- Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology : Use a combination of:
- NMR : and NMR to confirm substituent positions and trifluoromethyl group integration.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and pyrazole ring vibrations (~1600 cm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ( ).
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile organic solvents.
- Waste disposal : Segregate halogenated waste (trifluoromethyl group) and treat via licensed hazardous waste services .
Advanced Research Questions
Q. How can crystallographic studies (X-ray diffraction) resolve structural ambiguities in this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL ( ).
- Key metrics : Analyze bond lengths (e.g., C=O: ~1.22 Å), dihedral angles between pyrazole and phenoxy groups, and hydrogen-bonding networks. Compare with analogous structures (e.g., ) .
Q. What computational strategies (e.g., molecular docking) predict the compound’s bioactivity against target proteins?
- Methodology :
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where pyrazole derivatives show activity ().
- Docking software : Use AutoDock Vina ( ) with parameters: exhaustiveness = 20, grid center on active sites. Validate with MD simulations (GROMACS).
- Output analysis : Calculate binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) and analyze ligand-protein interactions (e.g., π-π stacking with Phe residues) .
Q. How can researchers address contradictions between computational predictions and experimental bioassay results?
- Methodology :
- Experimental validation : Perform dose-response assays (e.g., IC determination via MTT) for cytotoxicity or enzyme inhibition.
- Data reconciliation : Re-optimize docking parameters (e.g., solvent models) or re-examine protein conformational flexibility. Cross-check with crystallographic data ( ) .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity studies?
- Methodology :
- Solubility screening : Test DMSO, PBS, and cyclodextrin-based solutions. Use UV-Vis spectroscopy to quantify solubility (λ ~270 nm).
- Stability assays : Incubate at 37°C (pH 7.4) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
